2-Bromoquinolin-3-ol

Overview

Description

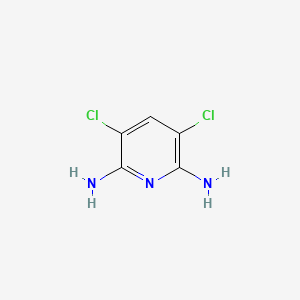

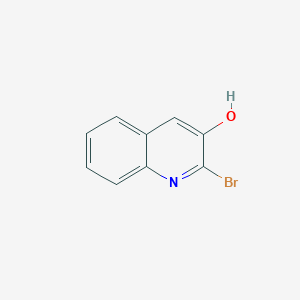

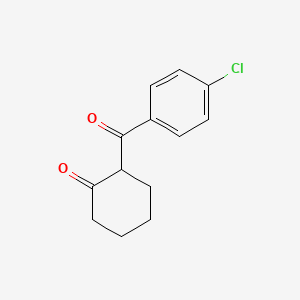

2-Bromoquinolin-3-ol is a chemical compound with the molecular formula C9H6BrN . It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Bromoquinolin-3-ol, has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . Several synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods often involve the use of catalysts, microwave synthesis, one-pot reactions, solvent-free conditions, and ionic liquids .Molecular Structure Analysis

The molecular structure of 2-Bromoquinolin-3-ol consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused with a pyridine ring . The bromine atom is attached at the 2nd position of the quinoline core .Chemical Reactions Analysis

The chemical reactions involving 2-Bromoquinolin-3-ol are diverse, given the reactivity of the bromine atom and the quinoline core. The bromine atom can participate in various substitution reactions, while the quinoline core can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromoquinolin-3-ol include an average mass of 208.055 Da and a monoisotopic mass of 206.968353 Da .Scientific Research Applications

Synthesis Techniques

- 2-Bromoquinolin-3-ol derivatives are synthesized through various chemical processes. For instance, 2,2,3-Tribromopropanal is used for transforming nitro- and methoxyanilines into 3-bromoquinolin-6-ols, which can have additional substituents at positions 7 and 8 (Lamberth et al., 2014).

Antibacterial Properties

- Some derivatives of 6-Bromoquinolin-4-ol, synthesized through Chan–Lam coupling, exhibit significant antibacterial activity against ESBL producing Escherichia coli and MRSA (Arshad et al., 2022).

Ligand Synthesis

- 6-Bromoquinoline derivatives synthesized through Friedländer condensation serve as ligands in nickel(0) dimerization to form biquinolines and can also be converted into 6-alkynyl derivatives (Hu, Zhang, & Thummel, 2003).

Organomagnesium Derivatives

- Bromoquinolines can be converted into lithium tri(quinolyl)magnesates, which are then used to create functionalized quinolines through reactions with various electrophiles (Dumouchel et al., 2003).

Antiangiogenic Effects

- Certain 2-Aryl-3-bromoquinolin-4(1H)-ones demonstrate antiangiogenic effects by inhibiting endothelial cell proliferation and neovessel growth, and reducing proangiogenic factors (Mabeta, Auer, & Mphahlele, 2009).

Structural Studies

- The structures of 2-aryl-3-bromoquinolin-4(1H)-ones are explored using spectroscopic, X-ray crystallographic, and computational techniques, confirming their existence as NH-4-oxo derivatives in solution and solid state (Mphahlele et al., 2002).

Helical Structure Synthesis

- Oligo(quinoline-2,3-diyl)s with terminal bromo groups are synthesized to study their helical structures, contributing to the understanding of molecular geometry in quinoline derivatives (Suginome, Noguchi, & Murakami, 2007).

Safety and Hazards

Future Directions

The future directions in the study of 2-Bromoquinolin-3-ol and other quinoline derivatives involve the development of greener and more sustainable chemical processes for their synthesis . Furthermore, these compounds have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they could lead to the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name |

2-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVZTRHDXXGYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514023 | |

| Record name | 2-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoquinolin-3-ol | |

CAS RN |

86814-56-4 | |

| Record name | 2-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)